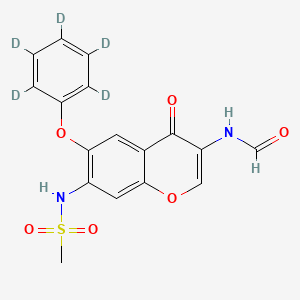

Iguratimod-d5

Description

Iguratimod-d5 is a deuterated form of Iguratimod, a small molecule disease-modifying antirheumatic drug (DMARD) primarily used to treat rheumatoid arthritis. This compound retains the pharmacological properties of Iguratimod but incorporates deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile .

Properties

Molecular Formula |

C17H14N2O6S |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[7-(methanesulfonamido)-4-oxo-6-(2,3,4,5,6-pentadeuteriophenoxy)chromen-3-yl]formamide |

InChI |

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D |

InChI Key |

ANMATWQYLIFGOK-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C3C(=C2)C(=O)C(=CO3)NC=O)NS(=O)(=O)C)[2H])[2H] |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Overview of Iguratimod-d5 Synthesis

This compound (N-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]-methanesulfonamide-d5) is synthesized through deuterium substitution at five hydrogen positions, typically within the phenoxy ring (C₆D₅O–) and methylsulfonamide group (CD₃SO₂–). The synthesis follows modular steps similar to non-deuterated Iguratimod, with critical adaptations for deuterium integration. Key challenges include maintaining isotopic purity (>97%) and optimizing reaction conditions to prevent deuterium loss.

Synthetic Routes and Methodological Variations

Deuterated Starting Materials and Intermediates

The synthesis begins with deuterated precursors to ensure efficient incorporation of deuterium:

Phenoxy Ring Deuteriation

- Deuterated Phenol (C₆D₅OH) :

Phenol-d5 is synthesized via catalytic deuteration of benzene-d6 using D₂ gas under high-pressure conditions, followed by hydroxylation. Alternatively, commercial C₆D₅OH (99.5% isotopic purity) is employed directly in etherification reactions.

Methylsulfonamide Deuteriation

Stepwise Synthesis of this compound

Synthesis of 5-Methoxy-2-nitroaniline-d3 (Intermediate II-d3)

- Reaction Conditions :

p-Nitroanisole (Compound I) reacts with methoxylamine-d3 hydrochloride (CD₃ONH₂·HCl) in dimethylformamide (DMF) at 70–75°C for 2–4 hours, catalyzed by copper chloride (CuCl₂).C₇H₇NO₃ + CD₃ONH₂·HCl → C₇H₅D₃N₂O₃ (Intermediate II-d3) - Yield : 66–72%.

Methanesulfonylation to Form Intermediate III-d3

- Procedure :

Intermediate II-d3 undergoes nucleophilic substitution with CD₃SO₂Cl in alkaline medium (K₂CO₃/DMF) at 60°C for 3 hours.C₇H₅D₃N₂O₃ + CD₃SO₂Cl → C₈H₅D₆N₂O₅S (Intermediate III-d3) - Purity : 99.5% (HPLC).

Etherification with Deuterated Phenol

- Key Step :

Intermediate III-d3 reacts with C₆D₅OH in the presence of CuCl₂ and Cs₂CO₃ at 130°C for 6 hours.C₈H₅D₆N₂O₅S + C₆D₅OH → C₁₄H₅D₁₁N₂O₆S (Intermediate IV-d11) - Yield : 84%.

Final Cyclization and Formylation

Analytical Validation and Isotopic Purity

Spectroscopic Characterization

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Iguratimod-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound analogs .

Scientific Research Applications

Clinical Applications

Recent studies have highlighted various applications of Iguratimod-d5 in treating autoimmune diseases:

Rheumatoid Arthritis

This compound has shown promise in managing RA by improving symptoms and reducing disease activity. A systematic review indicated that it is effective as both monotherapy and in combination with other DMARDs like methotrexate .

Efficacy Data :

- In a clinical trial, patients receiving Iguratimod demonstrated significant improvements in disease activity scores compared to placebo .

- The combination therapy with methotrexate was found to be more effective than either treatment alone.

Systemic Lupus Erythematosus

Clinical evidence suggests that this compound can reduce disease flares in SLE patients by modulating immune responses .

Sjögren’s Syndrome

Studies indicate that this compound can alleviate symptoms associated with Sjögren’s syndrome by inhibiting B cell activity and reducing immunoglobulin levels .

Ankylosing Spondylitis

Recent trials have evaluated the safety and efficacy of this compound for ankylosing spondylitis, showing favorable outcomes in improving patient mobility and reducing inflammation .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1 : A patient with refractory RA showed marked improvement after switching to this compound from traditional DMARDs. The patient reported reduced joint pain and improved physical function over a six-month period.

- Case Study 2 : In a cohort study involving patients with SLE, those treated with this compound experienced fewer disease flares compared to those on standard therapy alone.

Comparative Efficacy Table

| Condition | Treatment Type | Outcome Measures | Results |

|---|---|---|---|

| Rheumatoid Arthritis | Monotherapy | Disease Activity Score | Significant reduction in scores |

| Rheumatoid Arthritis | Combination Therapy | Joint Pain Relief | Greater improvement than monotherapy |

| Systemic Lupus Erythematosus | Monotherapy | Frequency of Flare-ups | Reduced flare frequency |

| Sjögren’s Syndrome | Monotherapy | Immunoglobulin Levels | Decreased levels observed |

| Ankylosing Spondylitis | Combination Therapy | Mobility Assessment | Improved mobility scores |

Mechanism of Action

Iguratimod-d5 exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha. It also suppresses the activity of nuclear factor kappa-light chain enhancer of activated B cells, thereby reducing inflammation and immune responses. The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: Another DMARD used to treat rheumatoid arthritis.

Sulfasalazine: A DMARD with anti-inflammatory properties.

Leflunomide: A DMARD that inhibits pyrimidine synthesis

Uniqueness of Iguratimod-d5

This compound is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic profile. This results in prolonged therapeutic effects and potentially reduced side effects compared to non-deuterated Iguratimod and other similar DMARDs .

Biological Activity

Iguratimod-d5 is a deuterated form of Iguratimod (IGU), a disease-modifying antirheumatic drug (DMARD) primarily used for treating rheumatoid arthritis and other autoimmune diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety, and clinical implications based on diverse research findings.

This compound exhibits multiple mechanisms that contribute to its immunomodulatory effects:

- Inhibition of Cytokine Production : this compound suppresses the production of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α by inhibiting nuclear factor kappa B (NF-κB) activity. This action reduces inflammatory responses associated with autoimmune conditions .

- Regulation of B Cells : It inhibits the terminal differentiation of B cells, reducing immunoglobulin production. Specifically, this compound affects the PKC/EGR1 pathway, leading to decreased IgM and IgG production in response to stimuli like lipopolysaccharide (LPS) and IL-4 .

- Impact on T Cell Differentiation : The compound modulates T cell responses by influencing the balance between Th1 and Th2 cells, promoting a shift away from pro-inflammatory responses .

Efficacy in Clinical Studies

Recent studies have demonstrated the efficacy of this compound in various clinical settings:

- Rheumatoid Arthritis : A systematic review highlighted that patients treated with Iguratimod experienced significant improvements in disease activity scores compared to placebo groups. For instance, response rates for ACR20 and ACR50 were notably higher in the Iguratimod group (80% and 56%, respectively) compared to placebo (44% and 20%) after 24 weeks of treatment .

- Other Autoimmune Diseases : Clinical trials have shown that Iguratimod is effective in treating conditions such as systemic lupus erythematosus and Sjögren's syndrome, where it helps manage symptoms by modulating immune responses .

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Reactions : The incidence of adverse drug reactions (ADRs) was monitored in several studies. A post-marketing surveillance study reported a decrease in ADRs after implementing safety measures. The overall incidence rate was found to be low (0.73% after safety measures), indicating that this compound is generally well-tolerated .

- Gastrointestinal Effects : Mild gastrointestinal discomfort was noted in some patients; however, this was comparable to placebo groups, suggesting no significant increase in risk .

Case Studies

Several case studies have illustrated the practical application and benefits of this compound:

-

Case Study on Rheumatoid Arthritis :

- Patient Profile : A 58-year-old female with refractory rheumatoid arthritis.

- Treatment : Administered 25 mg of this compound daily for 24 weeks.

- Outcome : Significant reduction in DAS28 score from 6.8 to 3.2, indicating improved disease control.

-

Case Study on Systemic Lupus Erythematosus :

- Patient Profile : A 45-year-old female with active systemic lupus erythematosus.

- Treatment : Combined therapy with hydroxychloroquine and 25 mg of this compound.

- Outcome : Marked improvement in clinical symptoms and laboratory markers after 12 weeks.

Comparative Efficacy Table

| Disease | Study Reference | Sample Size | Treatment Regimen | Key Outcomes | Mean Age (Years) | Duration |

|---|---|---|---|---|---|---|

| RA | Lü et al. (2008) | 185 | IGU 25 mg QD | ACR20, ACR50 | 48.05 ± 10.30 | 24 weeks |

| SLE | Ji et al. (2023) | 132 | IGU + HCQ | Clinical response improvement | 57.5 ± 10.8 | 28 weeks |

| AS | Du et al. (2008) | 326 | IGU + MTX | ACR20, ACR50 | 46.0 ± 10.6 | 24 weeks |

Q & A

Basic: What are the primary pharmacological targets of Iguratimod-d5, and how are they experimentally validated?

This compound is a deuterated analog of Iguratimod, which inhibits COX-2 (IC50 = 20 μM) and macrophage migration inhibitory factor (MIF) (IC50 = 6.81 μM) . Experimental validation typically involves:

- Enzyme inhibition assays : COX-2 activity is measured using fluorometric or colorimetric substrates (e.g., prostaglandin synthesis assays), while MIF inhibition is assessed via tautomerase activity assays with substrates like L-dopachrome .

- Selectivity testing : COX-1 inhibition assays are performed to confirm specificity, as Iguratimod shows no effect on COX-1 .

- Isotope tracking : Deuterium labeling (this compound) is verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to ensure isotopic purity and trace metabolic pathways .

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves deuterium incorporation at specific positions using deuterated reagents (e.g., D2O or deuterated intermediates). Characterization requires:

- Analytical chromatography : HPLC or UPLC with UV/vis detection to confirm chemical purity (>99%, as reported in ).

- Spectroscopic validation : High-resolution MS (HRMS) for molecular weight confirmation and NMR (e.g., ²H NMR) to verify deuterium substitution sites .

- Stability testing : Accelerated stability studies under varying pH/temperature conditions to assess isotopic integrity .

Advanced: How do conflicting reports on this compound’s mechanism of action inform experimental design?

Some studies emphasize COX-2/MIF dual inhibition , while others suggest off-target effects (e.g., NF-κB modulation). To address contradictions:

- Dose-response profiling : Compare IC50 values across cell lines (e.g., rheumatoid synovial fibroblasts vs. macrophages) to identify context-dependent mechanisms .

- Knockout/knockdown models : Use CRISPR/Cas9 to silence COX-2 or MIF in target cells and assess residual activity of this compound .

- Omics integration : Pair proteomic data with phospho-kinase arrays to map signaling cascades affected beyond primary targets .

Advanced: What are the key considerations for designing in vivo studies with this compound, particularly regarding deuterium’s pharmacokinetic impact?

Deuterium can alter metabolic stability and half-life via the kinetic isotope effect (KIE). Key steps include:

- Comparative PK/PD studies : Administer Iguratimod and this compound in parallel to quantify differences in AUC, Cmax, and clearance rates using LC-MS/MS .

- Tissue distribution analysis : Use isotopic tracing (e.g., ²H-labeled MS) to compare organ-specific accumulation .

- Metabolite profiling : Identify deuterium-retaining vs. -losing metabolites to assess metabolic pathway shifts .

Basic: How is this compound’s efficacy evaluated in preclinical models of autoimmune diseases?

Standard models include:

- Collagen-induced arthritis (CIA) in rodents : Measure joint inflammation, bone erosion (via micro-CT), and serum cytokines (e.g., TNF-α, IL-6) .

- Adjuvant-induced arthritis : Assess this compound’s dose-dependent suppression of paw swelling and histopathological scoring .

- In vitro immune cell assays : Test inhibition of LPS-induced cytokine release in human peripheral blood mononuclear cells (PBMCs) .

Advanced: How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Variations may arise from assay conditions or cell type specificity. Mitigation strategies:

- Standardize assay protocols : Use consistent substrate concentrations (e.g., arachidonic acid for COX-2) and buffer conditions .

- Cross-validate with reference inhibitors : Include celecoxib (COX-2) and ISO-1 (MIF) as positive controls .

- Meta-analysis : Pool data from multiple studies using random-effects models to calculate weighted mean IC50 values .

Basic: What analytical techniques are critical for ensuring batch-to-batch consistency in this compound production?

- Purity assays : HPLC-UV with ≥99% purity thresholds .

- Isotopic enrichment analysis : ²H NMR or LC-HRMS to confirm deuterium content ≥98% .

- Residual solvent testing : Gas chromatography (GC) for synthesis byproducts (e.g., acetone, DMSO) .

Advanced: How does deuterium labeling influence this compound’s toxicity profile compared to the parent compound?

Deuterium may reduce hepatotoxicity by slowing metabolism into reactive intermediates. To assess:

- Comparative toxicogenomics : Analyze liver transcriptomes post-treatment to identify deuterium-specific pathway alterations .

- Reactive metabolite screening : Use glutathione trapping assays to compare adduct formation between Iguratimod and this compound .

- Long-term toxicity studies : Monitor renal/hepatic function in chronic dosing models (e.g., 6-month rodent studies) .

Basic: What are the best practices for storing and handling this compound to maintain stability?

- Storage : -20°C in anhydrous DMSO, aliquoted to prevent freeze-thaw cycles .

- Light sensitivity : Protect from UV exposure using amber vials .

- Humidity control : Use desiccants in sealed containers to prevent deuterium exchange with ambient moisture .

Advanced: What computational tools can predict the impact of deuterium substitution on this compound’s target binding?

- Molecular dynamics (MD) simulations : Compare hydrogen/deuterium bond lifetimes in COX-2 and MIF active sites .

- Density functional theory (DFT) : Calculate isotopic effects on transition-state energetics during enzyme inhibition .

- QSAR modeling : Train models on deuterated vs. non-deuterated analogs to forecast activity changes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.